

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

literature review

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Compound of Interest

Compound Name: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

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An In-Depth Technical Guide to **(6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid** for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid in Medicinal Chemistry

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a pivotal building block in modern drug discovery. Its value lies in the unique combination of a pyridine core, a methylcarbamoyl functional group, and a reactive boronic acid moiety. This trifecta of features provides medicinal chemists with a versatile scaffold for synthesizing complex molecules, particularly through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.^[1]

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The methylcarbamoyl group at the 6-position offers an additional point for hydrogen bond donation and acceptance, potentially enhancing target affinity and modulating solubility. The boronic acid at the 3-position serves as the primary reactive handle for carbon-carbon bond formation, allowing for the strategic connection of this pyridine scaffold to other aryl or heteroaryl fragments. This guide provides a

comprehensive overview of its properties, a representative synthesis protocol, and its core application in the Suzuki-Miyaura coupling, grounded in established chemical principles.

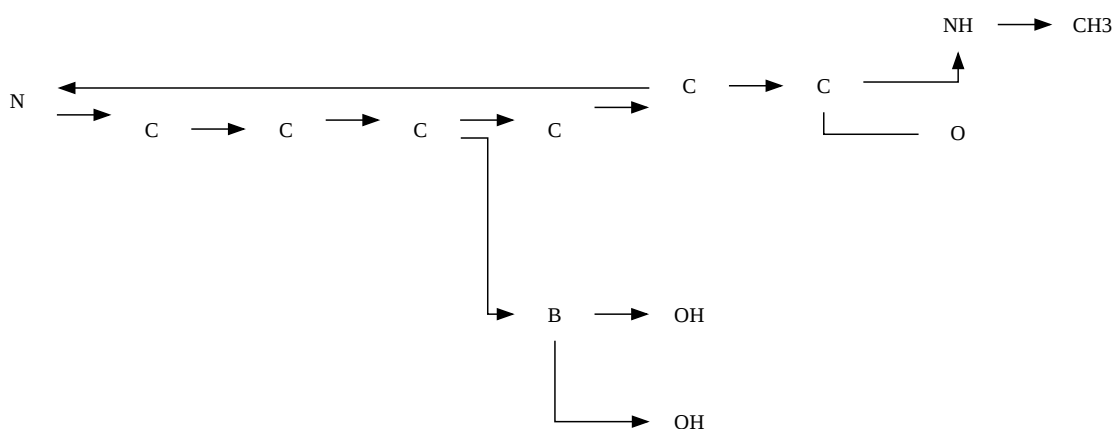
Physicochemical Properties and Identifiers

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties for **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** are summarized below.

Property	Value	Source
CAS Number	1217340-94-7	[2] [3] [4]
Molecular Formula	C7H9BN2O3	[2]
Molecular Weight	179.97 g/mol	[2]
IUPAC Name	(6-(methylcarbamoyl)pyridin-3-yl)boronic acid	
Purity	Typically ≥96%	[2]
Physical Form	Solid	
Storage	2-8°C, under inert atmosphere	

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and function.



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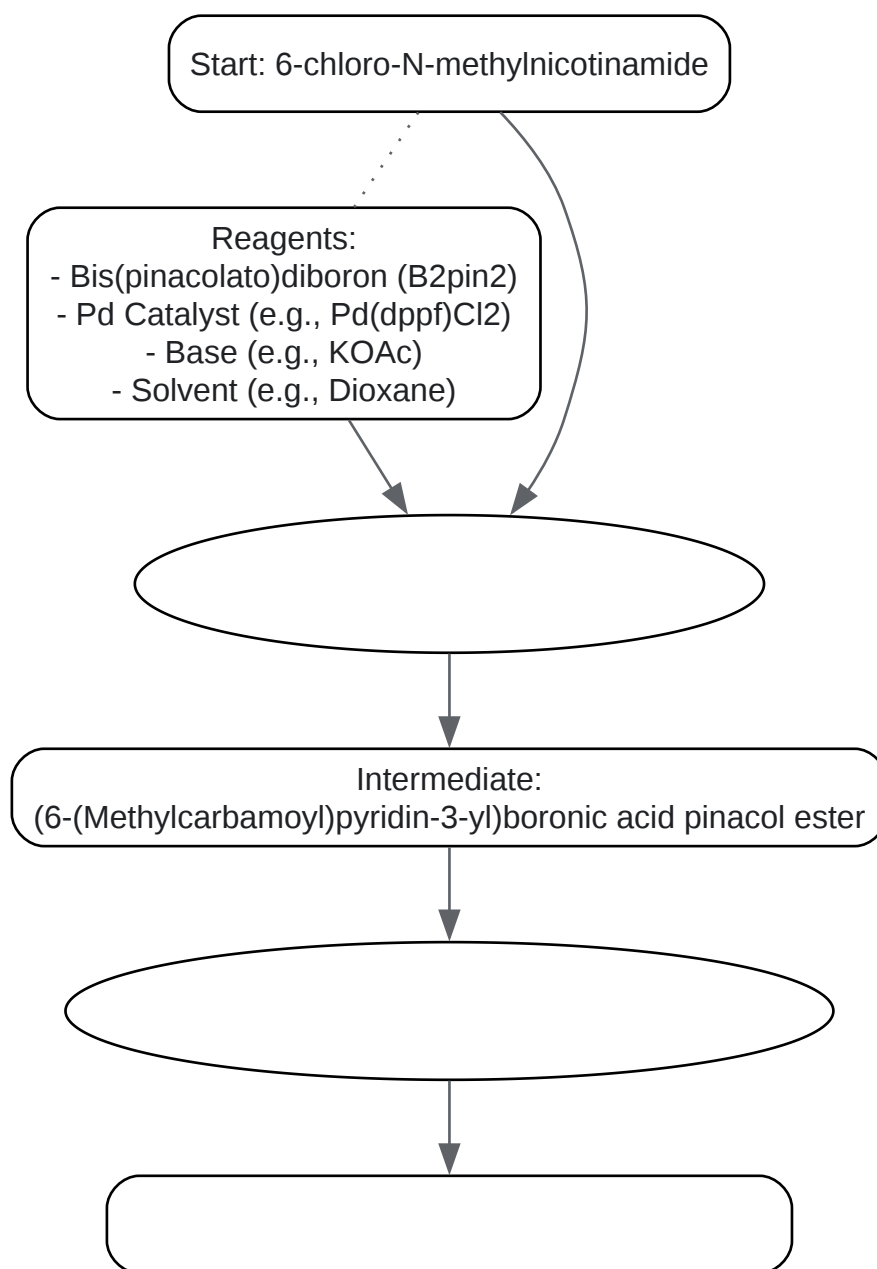
Caption: Structure of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid**.

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes exist for pyridinyl boronic acids, a common and effective strategy involves a palladium-catalyzed Miyaura borylation of a corresponding halo-pyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol describes a representative synthesis starting from 6-chloro-N-methylnicotinamide.

Overall Synthetic Workflow

This workflow illustrates the direct conversion of a halo-pyridine to the target boronic acid via a boronic ester intermediate.



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Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Objective: To synthesize **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** from 6-chloro-N-methylnicotinamide.

Materials:

- 6-chloro-N-methylnicotinamide (1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 equiv)
- Potassium acetate (KOAc) (3.0 equiv)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-N-methylnicotinamide, bis(pinacolato)diboron, $Pd(dppf)Cl_2$, and potassium acetate.
 - Expertise Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species, which is the active catalytic form generated in situ.
- Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The mixture should be degassed by bubbling the inert gas through the solvent for 15-20 minutes.
 - Expertise Note: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle. Dioxane is a common solvent for Suzuki-type reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.^[5]
- Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

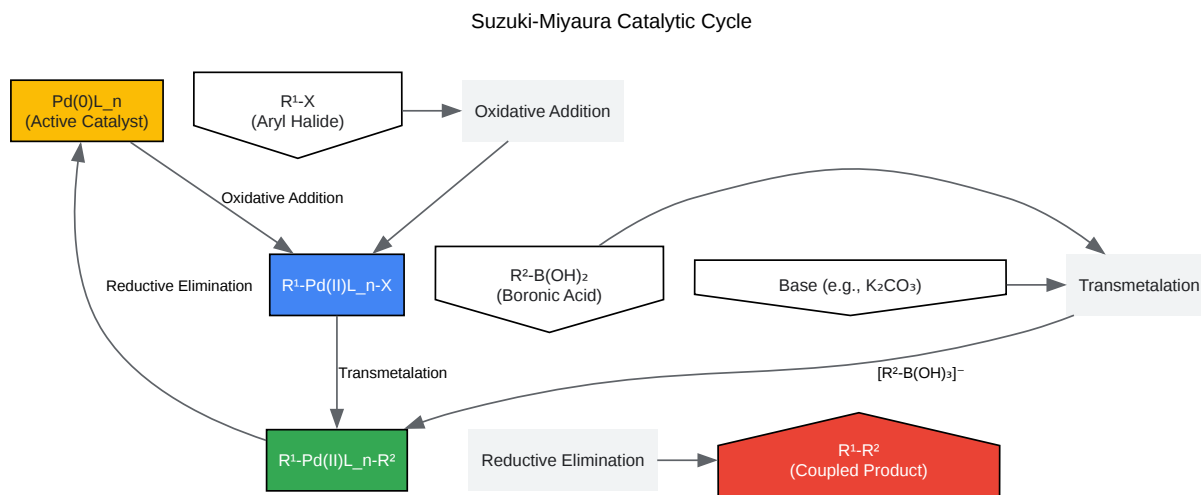
- **Workup (Pinacol Ester):** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.
- **Hydrolysis to Boronic Acid:** Dissolve the crude pinacol ester in a suitable solvent like acetone or THF. Add 1 M HCl and stir at room temperature for 2-4 hours.
 - **Trustworthiness Note:** The hydrolysis step is often monitored by LC-MS to ensure complete conversion. Incomplete hydrolysis will result in a mixture of the boronic acid and its ester, complicating purification.
- **Purification:** Concentrate the mixture to remove the organic solvent. The resulting aqueous solution may precipitate the product. If not, adjust the pH to be weakly acidic (pH 4-5) to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[5] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex pharmaceutical agents.^{[6][7]}

Reaction Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[6] A base is required to activate the boronic acid for the transmetalation step.^[8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

Objective: To couple **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- Aryl bromide (1.0 equiv)
- **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** (1.2-1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
- Solvent mixture: e.g., 1,4-Dioxane and Water (4:1) or Toluene/Ethanol/Water.

Procedure:

- **Reagent Charging:** In a reaction vessel, combine the aryl bromide, **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid**, and the base (e.g., K_2CO_3).
 - **Expertise Note:** An excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. The choice of base is crucial; stronger bases like Cs_2CO_3 can accelerate the reaction but may not be suitable for base-sensitive substrates.[\[5\]](#)
- **Catalyst and Solvent:** Add the palladium catalyst, followed by the degassed solvent mixture.
 - **Self-Validating System:** The reaction mixture should be thoroughly degassed again after all components are added to ensure an oxygen-free environment, which is vital for catalyst longevity and preventing side reactions. A color change (often to a darker yellow or brown) upon heating is an initial indicator of catalytic activity.
- **Reaction Conditions:** Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
- **Workup and Purification:** After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over $MgSO_4$ or Na_2SO_4 , and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
 - **Authoritative Grounding:** The success of Suzuki couplings is well-documented, and this general procedure is robust for a wide range of substrates.[\[5\]](#)[\[7\]](#) Variations in catalyst, ligand, base, and solvent can be made to optimize the reaction for particularly challenging substrates.[\[8\]](#)

Conclusion: A Versatile Tool for Drug Development

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is more than just a chemical reagent; it is a strategic tool that enables the efficient synthesis of complex molecular architectures. Its utility in the Suzuki-Miyaura reaction allows for the reliable formation of biaryl and hetero-biaryl linkages, which are prevalent in many clinically successful drugs.[\[9\]](#)[\[10\]](#) The presence of the N-methylcarbamoyl pyridine scaffold provides desirable drug-like properties, making this building

block particularly valuable for researchers in oncology, inflammation, and infectious disease, where kinase inhibitors and other targeted therapies often incorporate such motifs.^[11] A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers scientists to accelerate their drug discovery programs.

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